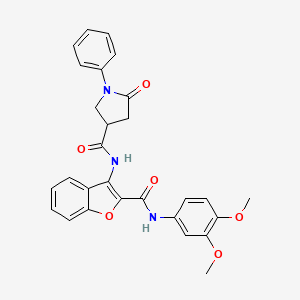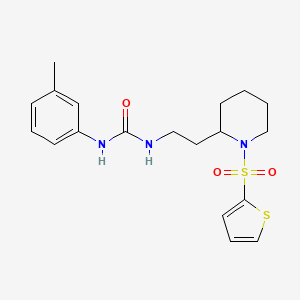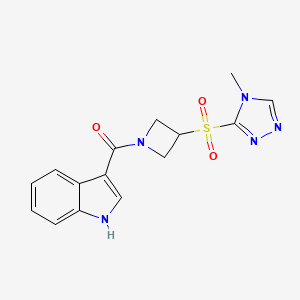
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in recent years due to its unique pharmacological profile. Cariprazine is a partial agonist at the dopamine D2 and D3 receptors and has been shown to have a high affinity for these receptors.
作用機序
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol acts as a partial agonist at the dopamine D2 and D3 receptors. This means that it can both activate and block these receptors, depending on the level of dopamine present in the brain. This compound has been shown to have a higher affinity for the D3 receptor than the D2 receptor. This unique pharmacological profile is believed to contribute to its efficacy in the treatment of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the levels of dopamine in the brain, which is believed to contribute to its antipsychotic effects. This compound has also been shown to have an effect on the levels of other neurotransmitters, including serotonin and norepinephrine. Additionally, this compound has been shown to have an effect on the levels of various hormones, including prolactin.
実験室実験の利点と制限
One advantage of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol in lab experiments is its unique pharmacological profile. Its high affinity for the dopamine D3 receptor makes it an attractive candidate for the study of this receptor. However, this compound has a number of limitations for lab experiments. For example, it is a relatively new drug, and as such, there is limited information available on its long-term effects. Additionally, its partial agonist activity can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for the study of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is a need for further research into the long-term effects of this compound, particularly in terms of its effects on the dopamine system. Finally, there is a need for further research into the mechanism of action of this compound, particularly in terms of its effects on other neurotransmitters and hormones.
合成法
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol can be synthesized using a multi-step process starting from 9H-carbazole. The first step involves the reaction of 9H-carbazole with 3,5-dimethylpiperidine to form 1-(9H-carbazol-9-yl)-3,5-dimethylpiperidine. This intermediate is then reacted with propionyl chloride to form 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-1-one. Finally, this intermediate is reduced with sodium borohydride to form this compound.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Studies have shown that this compound has a unique pharmacological profile, which makes it an attractive candidate for the treatment of these disorders. This compound has been shown to have a high affinity for the dopamine D2 and D3 receptors, which are believed to play a key role in the pathophysiology of these disorders.
特性
IUPAC Name |
1-carbazol-9-yl-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-11-17(2)13-23(12-16)14-18(25)15-24-21-9-5-3-7-19(21)20-8-4-6-10-22(20)24/h3-10,16-18,25H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKJBPWZSRVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)
![(E)-6-(tert-butyl)-8-((4-chlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2788628.png)
![2,5-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2788629.png)
![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)
![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)